molecular formula C9H9N3O2 B3010358 3-(2-Azidophenyl)propanoic acid CAS No. 2243503-59-3

3-(2-Azidophenyl)propanoic acid

Cat. No.: B3010358
CAS No.: 2243503-59-3
M. Wt: 191.19
InChI Key: MCJJJHFBYPFCOS-UHFFFAOYSA-N
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Description

3-(2-Azidophenyl)propanoic acid is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidophenyl)propanoic acid typically involves the introduction of an azide group to a phenylpropanoic acid derivative. One common method includes the diazotization of 2-aminophenylpropanoic acid followed by treatment with sodium azide. The reaction conditions often require a controlled temperature environment and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Azidophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, solvents like ethanol or water, and controlled temperatures.

    Click Chemistry: Copper(I) catalysts, alkynes, and solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Hydrogen gas, palladium catalysts, and solvents like methanol.

Major Products:

    Substitution Reactions: Amines and other nitrogen-containing derivatives.

    Click Chemistry: Triazoles.

    Reduction Reactions: Amines.

Scientific Research Applications

3-(2-Azidophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other markers.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Azidophenyl)propanoic acid primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. In biological systems, the azide group can be used to modify proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

  • 3-(4-Azidophenyl)propanoic acid
  • 3-Azidopropanoic acid
  • 4-Azidobenzoic acid

Comparison: 3-(2-Azidophenyl)propanoic acid is unique due to the position of the azide group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 3-(4-Azidophenyl)propanoic acid, the ortho position of the azide group in this compound may result in different steric and electronic effects, potentially leading to distinct reaction pathways and products.

Properties

IUPAC Name

3-(2-azidophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8-4-2-1-3-7(8)5-6-9(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJJJHFBYPFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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